(R)-1-(2-Propoxyphenyl)pentan-1-amine
Description
(R)-1-(2-Propoxyphenyl)pentan-1-amine is a chiral amine featuring a pentan-1-amine backbone substituted at the 2-position of a phenyl ring with a propoxy group. Its stereochemistry (R-configuration) and structural features—such as the lipophilic propoxy substituent and the extended pentyl chain—make it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to hydrophobic interactions.
Properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
(1R)-1-(2-propoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-3-5-9-13(15)12-8-6-7-10-14(12)16-11-4-2/h6-8,10,13H,3-5,9,11,15H2,1-2H3/t13-/m1/s1 |
InChI Key |
LQEZNDRKKGXFKD-CYBMUJFWSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC=CC=C1OCCC)N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1OCCC)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination:
Resolution of Racemic Mixture:
- Historically, propoxyphene was used as an analgesic (painkiller). due to safety concerns, its use has been discontinued in many countries.
- Industrial-scale production methods are no longer relevant, but the synthetic routes mentioned above remain applicable for research purposes.
Chemical Reactions Analysis
- Oxidation may lead to hydroxylation or other functional group modifications.
- Reduction typically results in the formation of secondary amines.
Scientific Research Applications
Pharmacology and Medicine:
Chemical Research:
Mechanism of Action
- Propoxyphene’s analgesic effect was attributed to its weak opioid receptor agonism.
- It acted primarily as a μ-opioid receptor agonist, providing pain relief.
- its safety profile, including cardiac toxicity, led to its withdrawal from the market.
Comparison with Similar Compounds
Key Findings from Alkoxy-Substituted Analogs
highlights the importance of alkoxy chain length and lipophilicity in determining antimicrobial activity. For example:
- 2-Methoxy (compound 3) and 2-ethoxy (compound 4) derivatives showed lower antifungal and antibacterial activity.
- 2-Propoxy-substituted benzamide (compound 5) exhibited significantly higher activity against Absidia corymbifera (fungus) and methicillin-resistant Staphylococcus aureus (MRSA) compared to shorter-chain analogs and standard antibiotics like penicillin G .
Comparison with Bicyclo[1.1.1]pentan-1-amine Derivatives
Bicyclo[1.1.1]pentan-1-amine (e.g., compound 11 in ) is a rigid, three-dimensional scaffold used in medicinal chemistry to improve pharmacokinetic properties. Key distinctions include:
- Synthetic Accessibility: Bicyclo[1.1.1]pentan-1-amine requires specialized radical-based synthesis methods (e.g., TTMSS/HOCH2CH2SH coupling) and faces scalability challenges, as noted in .
- Biological Applications : This scaffold is incorporated into beta-secretase (BACE1) inhibitors (e.g., compound 5i in ), where its rigidity optimizes enzyme binding. In contrast, (R)-1-(2-Propoxyphenyl)pentan-1-amine’s flexible pentyl chain may favor interactions with less constrained targets, such as ion channels or G-protein-coupled receptors .
Stereochemical and Functional Group Comparisons
- Amphetamine Derivatives : cites (S)-1-phenylpropan-2-amine, a CNS-active compound. The (R)-configuration in the target compound may confer distinct stereoselectivity in receptor interactions, as seen in chiral amines like maprotiline derivatives () .
- Chlorinated Analogs : Compounds such as 2-Chloro-N-methylpentan-1-amine () demonstrate how halogenation alters electronic properties and bioavailability. The absence of electronegative groups in this compound suggests a stronger emphasis on hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
